(2s)-Amino(Hydroxy)ethanoic Acid

Catalog No.
S14854469
CAS No.
M.F
C2H5NO3
M. Wt
91.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2s)-Amino(Hydroxy)ethanoic Acid

Product Name

(2s)-Amino(Hydroxy)ethanoic Acid

IUPAC Name

(2S)-2-amino-2-hydroxyacetic acid

Molecular Formula

C2H5NO3

Molecular Weight

91.07 g/mol

InChI

InChI=1S/C2H5NO3/c3-1(4)2(5)6/h1,4H,3H2,(H,5,6)/t1-/m0/s1

InChI Key

ZHWLPDIRXJCEJY-SFOWXEAESA-N

Canonical SMILES

C(C(=O)O)(N)O

Isomeric SMILES

[C@H](C(=O)O)(N)O

Description

(2S)-alpha-hydroxyglycine is an alpha-hydroxyglycine that has S configuration.

(2S)-Amino(hydroxy)ethanoic acid, commonly referred to as 2-hydroxyglycine, is an alpha-hydroxy amino acid characterized by its unique structure and properties. Its molecular formula is C2H5NO3\text{C}_2\text{H}_5\text{N}\text{O}_3, and it has a molecular weight of approximately 91.066 g/mol. The compound features a chiral center, making it optically active, and is classified as a peptide linking agent due to its ability to participate in peptide bond formation .

The structural representation of (2S)-amino(hydroxy)ethanoic acid can be expressed through its isomeric SMILES notation: C@H(N)O. This indicates the presence of both an amino group and a hydroxyl group attached to the ethanoic acid backbone, which contributes to its reactivity and biological significance .

Typical of amino acids and hydroxy acids, including:

  • Esterification: Reacting with alcohols to form esters, which can be useful in synthesizing derivatives for pharmaceutical applications.
  • Peptide Bond Formation: It can react with other amino acids to form peptides through the formation of amide bonds.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds or further oxidized to carboxylic acids under specific conditions.

These reactions highlight its versatility as a building block in organic synthesis and biochemistry .

(2S)-Amino(hydroxy)ethanoic acid exhibits several biological activities. It is known to play a role in metabolic pathways as a precursor for various biomolecules. Research indicates that it may have potential neuroprotective effects due to its ability to modulate neurotransmitter levels, particularly in the context of neurological disorders. Additionally, it has been studied for its antioxidant properties, which could contribute to cellular protection against oxidative stress .

Several methods exist for synthesizing (2S)-amino(hydroxy)ethanoic acid:

  • Chemical Synthesis: Traditional methods involve the reaction of glycine with formaldehyde followed by hydrolysis.
  • Biocatalytic Methods: Enzymatic approaches using specific enzymes such as transaminases or hydroxylases can yield high enantiomeric purity of (2S)-amino(hydroxy)ethanoic acid from simple precursors .
  • Multienzymatic Processes: Recent advancements include multienzymatic systems that allow for the efficient conversion of substrates into (2S)-amino(hydroxy)ethanoic acid under mild conditions .

(2S)-Amino(hydroxy)ethanoic acid has various applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and drugs.
  • Nutraceuticals: Due to its biological activity, it is explored as a dietary supplement for enhancing cognitive function and reducing oxidative stress.
  • Research: Used in biochemical studies to understand metabolic pathways involving amino acids and their derivatives.

Studies investigating the interactions of (2S)-amino(hydroxy)ethanoic acid with other biomolecules have revealed its potential influence on enzyme activity and metabolic processes. For instance, it may interact with neurotransmitter systems, thereby affecting synaptic transmission and neuroprotection. Furthermore, research into its binding affinity with various receptors has shown promise in developing therapeutic agents targeting neurological conditions .

(2S)-Amino(hydroxy)ethanoic acid shares similarities with other alpha-hydroxy amino acids but possesses unique characteristics that distinguish it:

Compound NameMolecular FormulaMolecular WeightKey Characteristics
(2R)-Amino(4-hydroxyphenyl)acetic AcidC8H9NO3167.16 g/molContains a phenolic group; used in pharmaceuticals
(2S)-HydroxyglycineC2H5NO391.066 g/molDirectly related; often used interchangeably with (2S)-amino(hydroxy)ethanoic acid
D-alpha-(4-Hydroxy-phenyl)glycineC8H9NO3167.16 g/molSimilar structure; involved in antibiotic synthesis

The uniqueness of (2S)-amino(hydroxy)ethanoic acid lies in its specific stereochemistry and functional groups that provide distinct biochemical properties compared to these similar compounds.

XLogP3

-4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

91.026943022 g/mol

Monoisotopic Mass

91.026943022 g/mol

Heavy Atom Count

6

Dates

Modify: 2024-08-10

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